Cox-2-IN-18
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Overview
Description
Cox-2-IN-18 is a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. Selective COX-2 inhibitors, like this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .
Preparation Methods
The synthesis of Cox-2-IN-18 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Cox-2-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of this compound with modified functional groups .
Scientific Research Applications
Cox-2-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of COX-2 inhibition and to develop new COX-2 inhibitors with improved efficacy and safety profiles.
Biology: Employed in research to understand the role of COX-2 in various biological processes, such as inflammation, cell proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis, and in cancer therapy due to its ability to inhibit COX-2, which is often overexpressed in tumors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
Mechanism of Action
Cox-2-IN-18 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking COX-2 activity, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the formation of prostaglandins .
Comparison with Similar Compounds
Cox-2-IN-18 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and safety profiles. For example:
Celecoxib: Known for its high selectivity for COX-2 and relatively low gastrointestinal side effects.
Rofecoxib: Highly selective for COX-2 but withdrawn from the market due to an increased risk of cardiovascular events.
Etoricoxib: Selective COX-2 inhibitor with a favorable safety profile but still under investigation for long-term effects .
This compound is unique in its specific chemical structure, which may offer advantages in terms of selectivity, potency, and safety compared to other COX-2 inhibitors.
Properties
Molecular Formula |
C18H19N3O3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[2-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-25-18-20-16-6-4-3-5-15(16)17(22)21(18)12-11-13-7-9-14(10-8-13)26(19,23)24/h3-10H,2,11-12H2,1H3,(H2,19,23,24) |
InChI Key |
FONDQFJKIULAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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